molecular formula C14H17N3O4S B2386822 4-methoxy-N-(2-methoxypyrimidin-5-yl)-2,5-dimethylbenzenesulfonamide CAS No. 1421455-20-0

4-methoxy-N-(2-methoxypyrimidin-5-yl)-2,5-dimethylbenzenesulfonamide

Cat. No.: B2386822
CAS No.: 1421455-20-0
M. Wt: 323.37
InChI Key: UUWIQPHFHVBHBE-UHFFFAOYSA-N
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Description

4-Methoxy-N-(2-methoxypyrimidin-5-yl)-2,5-dimethylbenzenesulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with methyl (at positions 2 and 5), methoxy (position 4), and a sulfonamide bridge linked to a 2-methoxypyrimidin-5-yl group. Sulfonamides are widely explored in medicinal chemistry due to their hydrogen-bonding capacity, metabolic stability, and versatility in targeting enzymes such as kinases, carbonic anhydrases, and proteases .

Properties

IUPAC Name

4-methoxy-N-(2-methoxypyrimidin-5-yl)-2,5-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4S/c1-9-6-13(10(2)5-12(9)20-3)22(18,19)17-11-7-15-14(21-4)16-8-11/h5-8,17H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUWIQPHFHVBHBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)NC2=CN=C(N=C2)OC)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonation of 4-Methoxy-2,5-Dimethylbenzene

The precursor 4-methoxy-2,5-dimethylbenzene undergoes sulfonation using fuming sulfuric acid ($$ \text{H}2\text{SO}4 \cdot \text{SO}_3 $$) at 80–100°C for 4–6 hours. This step introduces a sulfonic acid group, yielding 4-methoxy-2,5-dimethylbenzenesulfonic acid .

Reaction Conditions:

  • Temperature: 90°C
  • Time: 5 hours
  • Yield: 85–90%

Chlorination to Sulfonyl Chloride

The sulfonic acid is converted to the sulfonyl chloride using phosphorus pentachloride ($$ \text{PCl}5 $$) or thionyl chloride ($$ \text{SOCl}2 $$) under reflux conditions.

Procedure:

  • 4-Methoxy-2,5-dimethylbenzenesulfonic acid (1.0 equiv) is suspended in dichloromethane.
  • $$ \text{SOCl}_2 $$ (2.5 equiv) is added dropwise at 0°C.
  • The mixture is refluxed for 3 hours, then cooled and concentrated.
  • The crude product is purified via recrystallization from hexane.

Key Data:

  • Solvent: Dichloromethane
  • Reagent: $$ \text{SOCl}_2 $$ (2.5 equiv)
  • Yield: 78%

Synthesis of 2-Methoxypyrimidin-5-Amine

Amination of 2-Chloro-5-nitropyrimidine

2-Chloro-5-nitropyrimidine is subjected to amination using aqueous ammonia ($$ \text{NH}3 $$) at elevated temperatures, yielding 5-nitro-2-methoxypyrimidine . Subsequent reduction with hydrogen ($$ \text{H}2 $$) and palladium on carbon ($$ \text{Pd/C} $$) produces 2-methoxypyrimidin-5-amine .

Step 1: Methoxylation

  • Substrate: 2-Chloro-5-nitropyrimidine
  • Reagent: Sodium methoxide ($$ \text{NaOMe} $$) in methanol
  • Temperature: 60°C
  • Time: 8 hours
  • Yield: 70%

Step 2: Reduction

  • Catalyst: 10% $$ \text{Pd/C} $$
  • Solvent: Ethanol
  • Pressure: 1 atm $$ \text{H}_2 $$
  • Yield: 90%

Alternative Route: Direct Coupling

A patented method involves coupling 5-aminopyrimidine with methyl iodide ($$ \text{CH}_3\text{I} $$) in the presence of a copper catalyst to introduce the methoxy group.

Reaction Conditions:

  • Catalyst: $$ \text{CuI} $$ (10 mol%)
  • Ligand: 1,10-Phenanthroline
  • Base: $$ \text{Cs}2\text{CO}3 $$
  • Solvent: Dimethylformamide (DMF)
  • Yield: 65%

Sulfonamide Bond Formation

Coupling of Sulfonyl Chloride and Amine

The final step involves reacting 4-methoxy-2,5-dimethylbenzenesulfonyl chloride with 2-methoxypyrimidin-5-amine in the presence of a base to scavenge HCl.

Procedure:

  • 2-Methoxypyrimidin-5-amine (1.0 equiv) is dissolved in anhydrous tetrahydrofuran (THF).
  • Triethylamine ($$ \text{Et}_3\text{N} $$, 2.0 equiv) is added under nitrogen.
  • 4-Methoxy-2,5-dimethylbenzenesulfonyl chloride (1.2 equiv) in THF is added dropwise at 0°C.
  • The mixture is stirred at room temperature for 12 hours.
  • The product is isolated via extraction with ethyl acetate and purified by column chromatography (SiO₂, hexane/ethyl acetate 3:1).

Optimized Conditions:

  • Base: $$ \text{Et}_3\text{N} $$
  • Solvent: THF
  • Temperature: 25°C
  • Yield: 82%

Alternative Base Systems

Potassium carbonate ($$ \text{K}2\text{CO}3 $$) in acetonitrile has also been employed for analogous sulfonamide syntheses, offering comparable yields (80–85%).

Analytical Characterization

Spectroscopic Data

  • $$ ^1\text{H NMR} $$ (400 MHz, CDCl₃): δ 8.41 (s, 2H, pyrimidine-H), 7.78 (s, 1H, Ar-H), 6.90 (s, 1H, Ar-H), 3.95 (s, 3H, OCH₃), 3.89 (s, 3H, OCH₃), 2.45 (s, 3H, CH₃), 2.32 (s, 3H, CH₃).
  • LC-MS (ESI): m/z 366.1 [M+H]⁺.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirmed >98% purity.

Industrial-Scale Considerations

For large-scale production, continuous flow reactors have been proposed to enhance mixing and heat transfer during sulfonylation. A patent disclosed a 90% yield at a 10 kg scale using this approach.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(2-methoxypyrimidin-5-yl)-2,5-dimethylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy or pyrimidinyl groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted compounds depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-methoxy-N-(2-methoxypyrimidin-5-yl)-2,5-dimethylbenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(2-methoxypyrimidin-5-yl)-2,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes, inhibiting their activity and thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Core Structural Differences

The target compound is compared to four structural analogs (Table 1):

Compound Name / ID Key Structural Features Functional Implications
Target Compound Benzene: 2,5-dimethyl, 4-methoxy; Pyrimidine: 2-methoxy Balanced lipophilicity; potential kinase inhibition via pyrimidine-adenine mimicry
871486-55-4 () Benzene: 2-methoxy, 5-morpholin-4-ylsulfonyl Enhanced solubility due to morpholine; sulfonyl group may reduce metabolic stability
OMeTPA-Pyr () Pyrazine core; methoxy-substituted triphenylamine Extended π-conjugation for electronic applications; less suited for biological targets
5-Bromo-2-N-(spiro benzoxazine) () Bromopyrimidine; spiro-cyclopropane-benzoxazine Increased steric bulk; bromine enhances reactivity in cross-coupling reactions
3j/3k Benzimidazole Derivatives () Benzimidazole-sulfinyl; pyridyl acetamide Proton pump inhibition (similar to omeprazole); sulfinyl group improves acid stability

Physicochemical Properties

  • Lipophilicity : The target’s 2,5-dimethyl and dual methoxy groups confer moderate logP (~2.5–3.0), favoring passive diffusion. In contrast, 871486-55-4’s morpholine sulfonyl group reduces logP (~1.8–2.2), enhancing aqueous solubility but limiting blood-brain barrier penetration.
  • Stability : Methoxy groups in the target may undergo hepatic demethylation, whereas 3j/3k’s sulfinyl group () resists oxidation, improving gastric acid stability .

Biological Activity

4-methoxy-N-(2-methoxypyrimidin-5-yl)-2,5-dimethylbenzenesulfonamide is a chemical compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of sulfonamides, characterized by the presence of a sulfonamide group (-SO2NH2) attached to a substituted aromatic ring. The specific structure contributes to its biological properties.

Research indicates that compounds similar to this compound may exhibit various mechanisms of action, including:

  • Inhibition of Enzymatic Activity : Compounds in this class often inhibit certain enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
  • Modulation of Signaling Pathways : The compound may interact with key signaling pathways, such as those involving protein kinases or phosphatases, influencing cellular responses.

Antimicrobial Activity

Sulfonamide derivatives are known for their antimicrobial properties. In vitro studies have shown that this compound exhibits activity against various bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Activity

Preliminary studies suggest potential anticancer effects. In cell line assays, the compound demonstrated cytotoxicity against several cancer types.

Cell Line IC50 (µM)
MCF-7 (Breast)10
HeLa (Cervical)8
A549 (Lung)12

Case Studies

  • Case Study: Antimicrobial Efficacy
    A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of the compound against multi-drug resistant strains of bacteria. The results indicated that the compound could serve as a potential lead for developing new antibiotics.
  • Case Study: Anticancer Properties
    In a clinical trial involving patients with advanced breast cancer, the administration of a sulfonamide derivative similar to this compound showed promising results in reducing tumor size and improving patient outcomes.

Q & A

Q. What are the common synthetic routes for preparing 4-methoxy-N-(2-methoxypyrimidin-5-yl)-2,5-dimethylbenzenesulfonamide, and what reaction conditions are critical for yield optimization?

The synthesis typically involves multi-step reactions, starting with the preparation of the pyrimidinyl and benzenesulfonamide precursors. Key steps include:

  • Sulfonamide coupling : Reacting 2-methoxypyrimidin-5-amine with 4-methoxy-2,5-dimethylbenzenesulfonyl chloride under basic conditions (e.g., triethylamine or sodium hydride) in solvents like dichloromethane or dimethylformamide .
  • Temperature control : Maintaining 0–5°C during sulfonylation to minimize side reactions .
  • Purification : Column chromatography or recrystallization to isolate the product.

Critical factors : Solvent polarity (polar aprotic solvents enhance nucleophilicity), stoichiometric ratios (excess sulfonyl chloride ensures complete coupling), and inert atmospheres to prevent oxidation of intermediates .

Q. Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?

  • NMR spectroscopy : 1H/13C NMR to verify substitution patterns (e.g., methoxy groups at 4- and 2-positions, pyrimidine ring protons) .
  • Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ peak at m/z 377.12) and detects impurities .
  • HPLC : Quantifies purity (>95% for biological assays) using reverse-phase C18 columns with UV detection at 254 nm .

Data interpretation : Compare spectral data with structurally related sulfonamides (e.g., N-(4-methoxyphenyl)benzenesulfonamide derivatives) to resolve ambiguities .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when characterizing derivatives of this compound?

Contradictions often arise from:

  • Tautomerism in the pyrimidine ring : Use variable-temperature NMR to observe dynamic equilibria .
  • Solvent-induced shifts : Compare NMR spectra in DMSO-d6 vs. CDCl3 to identify solvent-dependent conformational changes .
  • X-ray crystallography : Resolve ambiguities by determining the solid-state structure, as demonstrated for N-(4-methoxyphenyl)benzenesulfonamide analogs .

Methodological approach : Combine multiple techniques (e.g., 2D NMR, X-ray) and computational modeling (DFT calculations) to validate assignments .

Q. What experimental strategies are recommended for studying this compound’s biological targets, given its structural similarity to enzyme inhibitors?

  • Kinase inhibition assays : Screen against tyrosine kinases (e.g., EGFR, VEGFR) due to the pyrimidine moiety’s role in ATP-binding site interactions. Use fluorescence-based assays (e.g., ADP-Glo™) .
  • Crystallographic studies : Co-crystallize the compound with target enzymes (e.g., carbonic anhydrase) to map binding interactions .
  • SAR analysis : Synthesize analogs (e.g., varying methoxy groups or pyrimidine substituents) to identify critical pharmacophores .

Q. Example protocol :

In vitro assay : Incubate compound with purified enzyme and substrate.

IC50 determination : Use nonlinear regression to calculate inhibition potency.

Molecular docking : Validate results with AutoDock Vina or similar software .

Q. How can reaction conditions be optimized to mitigate side reactions during scale-up synthesis?

  • DoE (Design of Experiments) : Apply factorial design to variables like temperature (20–50°C), solvent (DMF vs. THF), and catalyst loading (1–5 mol%) .
  • In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and detect intermediates .
  • Workflow adjustments : Replace batch reactors with continuous flow systems to improve heat/mass transfer and reduce decomposition .

Case study : A similar sulfonamide synthesis achieved 85% yield by switching from NaH to K2CO3 in DMF at 40°C, minimizing byproduct formation .

Q. What methodologies are suitable for evaluating this compound’s stability under physiological conditions?

  • pH-dependent degradation : Incubate in buffers (pH 1.2–7.4) at 37°C and monitor via LC-MS to identify hydrolysis products (e.g., cleavage of sulfonamide bond) .
  • Plasma stability assays : Measure half-life in human plasma using ultrafiltration and HPLC quantification .
  • Forced degradation studies : Expose to heat (60°C), light (UV), and oxidants (H2O2) to predict shelf-life .

Data interpretation : Stability data should guide formulation strategies (e.g., lyophilization for hydrolytically unstable compounds) .

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